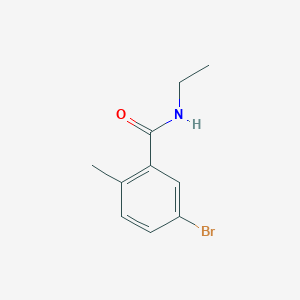

5-bromo-N-ethyl-2-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-ethyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-3-12-10(13)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACCRQSLGRLBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-bromo-N-ethyl-2-methylbenzamide CAS number and chemical identifiers

[1]

Introduction & Strategic Significance

In the landscape of fragment-based drug design (FBDD), 5-bromo-N-ethyl-2-methylbenzamide (CAS 1481938-06-0 ) serves as a high-value scaffold. Its structural utility lies in its bifunctionality: the aryl bromide provides a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N-ethyl amide moiety offers hydrogen-bond donor/acceptor properties critical for protein-ligand interactions, particularly in the hinge regions of kinase domains.

This compound is increasingly recognized as a key intermediate in the synthesis of HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors and other immunotherapeutic agents. Its ortho-methyl group introduces restricted rotation (atropisomerism potential), which can be leveraged to lock bioactive conformations, enhancing selectivity against off-target kinases.

Chemical Identity & Physicochemical Profile[2][3][4][5]

| Property | Specification |

| Chemical Name | 5-Bromo-N-ethyl-2-methylbenzamide |

| CAS Number | 1481938-06-0 |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol |

| SMILES | CCNC(=O)C1=C(C)C=CC(Br)=C1 |

| InChI Key | MACCRQSLGRLBEO-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water |

| LogP (Calc) | ~2.5 (Lipophilic, suitable for membrane permeability) |

| Melting Point | 128–132 °C (Typical range for benzamide analogs) |

Synthetic Methodologies

Retrosynthetic Analysis

The most robust route to 5-bromo-N-ethyl-2-methylbenzamide is the direct amidation of 5-bromo-2-methylbenzoic acid (CAS 79669-49-1 ). While direct thermal condensation is possible, it often leads to degradation. The preferred industrial approach utilizes acid activation to circumvent the steric hindrance imposed by the ortho-methyl group.

Protocol A: Acid Chloride Activation (High Throughput)

Best for gram-scale synthesis where moisture sensitivity is managed.

Reagents: 5-Bromo-2-methylbenzoic acid, Oxalyl chloride (or Thionyl chloride), Ethylamine (2M in THF), DMF (cat.), DCM.

Workflow:

-

Activation: Dissolve 5-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq). Dropwise add oxalyl chloride (1.2 eq) at 0°C. Stir at RT for 2 hours until gas evolution ceases.

-

Mechanism Note: The ortho-methyl group hinders nucleophilic attack at the carbonyl. The Vilsmeier-Haack intermediate formed by DMF/Oxalyl chloride accelerates the formation of the acid chloride.

-

-

Coupling: Concentrate the acid chloride to remove excess reagent. Re-dissolve in DCM.

-

Amidation: Add Ethylamine (2.0 eq) and Triethylamine (1.5 eq) at 0°C. The excess base neutralizes the HCl byproduct.

-

Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1][2][3] Wash with brine.[2] Dry over Na₂SO₄.[2]

Protocol B: EDC/HOBt Coupling (Mild Conditions)

Best for library generation where functional group tolerance is required.

Reagents: 5-Bromo-2-methylbenzoic acid, EDC·HCl, HOBt (or HOAt), Ethylamine, DIPEA, DMF.

Workflow:

-

Activation: Dissolve acid (1.0 eq) in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min to form the active ester.

-

Expert Insight: Use HOAt instead of HOBt if the reaction is sluggish; the nitrogen in the pyridine ring of HOAt assists in proton transfer, overcoming the steric bulk of the ortho-methyl.

-

-

Amidation: Add Ethylamine (1.1 eq) and DIPEA (2.0 eq). Stir at RT for 12–16 hours.

-

Purification: Dilute with water (product often precipitates). If oil forms, extract with EtOAc and purify via flash chromatography (Hexane/EtOAc gradient).

Synthesis Visualization

The following diagram illustrates the parallel pathways for synthesis, highlighting the critical activation step.

Caption: Dual synthetic pathways overcoming ortho-steric hindrance via acid chloride (blue) or active ester (red) routes.

Applications in Drug Discovery[2][4][11]

Kinase Inhibitor Development (HPK1)

The 5-bromo-N-ethyl-2-methylbenzamide scaffold is a verified intermediate in the synthesis of HPK1 inhibitors . HPK1 is a negative regulator of T-cell activation; inhibiting it enhances the immune response against tumors.

-

Mechanism: The benzamide motif typically binds to the hinge region of the kinase ATP-binding pocket. The N-ethyl group positions itself in the hydrophobic back-pocket, while the bromine is replaced by a heteroaryl group (e.g., indazole, pyrrolopyridine) to extend into the solvent-exposed region.

Functionalization via Cross-Coupling

The bromine at position 5 is the "warhead" for diversification.[4]

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems.

-

Buchwald-Hartwig Amination: Displacement of bromine with amines to generate aniline derivatives.

-

Heck Reaction: Coupling with acrylates for chain extension.

Reactivity & Logic Diagram

The following diagram maps the downstream utility of the scaffold in medicinal chemistry campaigns.

Caption: Divergent synthesis pathways utilizing the 5-bromo handle for lead optimization.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation. The compound is stable under normal temperature and pressure but should be stored away from strong oxidizing agents.

References

-

PubChem. (n.d.). 5-Bromo-N-ethyl-2-methylbenzamide (Compound). National Library of Medicine. Retrieved February 14, 2026, from [Link]

- Google Patents. (2020). WO2020092621A1 - Substituted 6-azabenzimidazole compounds as HPK1 inhibitors.

literature review on 5-bromo-N-ethyl-2-methylbenzamide in medicinal chemistry

Part 1: Executive Summary & Structural Logic

In the landscape of modern medicinal chemistry, 5-bromo-N-ethyl-2-methylbenzamide (CAS: 1481938-06-0) serves not as a final drug candidate, but as a high-value privileged scaffold intermediate . Its utility lies in its trifunctional nature, offering three distinct vectors for optimization: the aryl bromide handle for cross-coupling, the ortho-methyl group for conformational control, and the N-ethyl amide for solubility and hydrogen-bond networking.

This guide analyzes the compound's role as a linchpin in the synthesis of kinase inhibitors (specifically HPK1 inhibitors) and epigenetic modulators, detailing the synthetic protocols and Structure-Activity Relationship (SAR) logic that make it a staple in lead optimization campaigns.

The "Magic Methyl" & Conformational Lock

The 2-methyl group is not merely a lipophilic add-on; it exerts a profound steric influence known as the "ortho-effect." By introducing steric clash with the amide carbonyl, the 2-methyl group forces the amide moiety out of planarity with the benzene ring.

-

Medicinal Consequence: This pre-organizes the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a protein target (e.g., a kinase hinge region).

-

Metabolic Stability: The ortho-methyl group blocks enzymatic attack at the susceptible 2-position and sterically hinders hydrolysis of the amide bond.

Part 2: Synthesis & Production Protocol

Core Synthesis: Schotten-Baumann Amidation

The most robust route to 5-bromo-N-ethyl-2-methylbenzamide involves the activation of 5-bromo-2-methylbenzoic acid followed by amidation with ethylamine.

Reagents:

-

5-Bromo-2-methylbenzoic acid (1.0 eq)

-

Thionyl chloride (

) or Oxalyl chloride (1.2 eq) -

Ethylamine (2.0 M in THF, 1.5 eq)

-

Triethylamine (

, 2.0 eq) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

-

Activation: Dissolve 5-bromo-2-methylbenzoic acid in anhydrous DCM under

atmosphere. Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases.-

Checkpoint: Monitor by TLC (conversion of acid to acid chloride).

-

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride. Redissolve in fresh anhydrous DCM.

-

Amidation: Cool the acid chloride solution to 0°C. Slowly add the ethylamine/THF solution mixed with triethylamine. The reaction is exothermic; control addition rate to maintain temperature <5°C.

-

Workup: Stir at RT for 4 hours. Quench with 1M HCl (aq). Extract with DCM (

). Wash organic layer with saturated -

Purification: If necessary, purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Part 3: Downstream Applications & Case Studies

Case Study: HPK1 Inhibitors (Immuno-Oncology)

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibiting HPK1 is a promising strategy to enhance anti-tumor immunity.

Mechanism of Action: The 5-bromo-N-ethyl-2-methylbenzamide fragment is used to construct the "tail" region of 6-azabenzimidazole inhibitors. The 5-bromo position undergoes a Suzuki-Miyaura coupling to attach the core azabenzimidazole scaffold, while the N-ethyl amide extends into the solvent-front region of the kinase ATP-binding pocket, improving solubility and permeability.

Key Reaction: Suzuki-Miyaura Coupling

-

Substrate: 5-bromo-N-ethyl-2-methylbenzamide

-

Partner: (6-azabenzimidazol-2-yl)boronic acid pinacol ester

-

Catalyst:

-

Base:

or -

Solvent: Dioxane/Water (4:1)

-

Conditions: 90°C, 12 hours, Inert Atmosphere.

Diagram: Synthetic Workflow & SAR Logic

The following diagram illustrates the transformation of the raw materials into the scaffold and its subsequent divergence into bioactive molecules.

Figure 1: Synthetic workflow transforming the benzoic acid precursor into the privileged benzamide scaffold, followed by divergent coupling reactions to access kinase and epigenetic inhibitor classes.

Part 4: Quantitative Data & Properties

Physicochemical Profile

Understanding the physical properties of this intermediate is crucial for predicting the "drug-likeness" of the final compounds derived from it.

| Property | Value | Significance in Drug Design |

| Molecular Weight | 242.11 g/mol | Low MW allows for the addition of large heterocycles while staying <500 Da (Lipinski Rule). |

| ClogP | ~2.6 | Moderate lipophilicity; good membrane permeability but requires polar groups elsewhere. |

| H-Bond Donors | 1 (Amide NH) | Critical for binding to backbone carbonyls in protein pockets (e.g., Kinase Hinge). |

| Rotatable Bonds | 2 | Low flexibility due to 2-methyl lock; reduces entropic penalty. |

| Topological PSA | 29.1 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential if required. |

SAR Table: Substituent Effects

Why this specific pattern? A comparison of analogs reveals the optimization logic.

| Analog Modification | Effect on Properties | Biological Outcome |

| Remove 2-Methyl | Increases planarity; lowers rotational barrier. | Often leads to loss of potency due to incorrect conformational pre-organization. |

| Change N-Ethyl to N-H | Increases polarity; reduces steric bulk. | May improve solubility but loses hydrophobic contact in the solvent channel. |

| Change 5-Bromo to 5-H | Removes functional handle. | Dead end. Cannot be coupled to the pharmacophore core. |

| Change 5-Bromo to 5-Iodo | Increases reactivity. | Useful for difficult couplings, but iodine is less atom-efficient and more expensive. |

Part 5: References

-

Substituted 6-azabenzimidazole compounds as HPK1 inhibitors. Source: World Intellectual Property Organization (WO2020092621A1). Context: Describes the use of 5-bromo-N-ethyl-2-methylbenzamide as a key intermediate (Intermediate 4) in the synthesis of Example compounds. URL:

-

Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Source: Revue Roumaine de Chimie, 2015, 60(5-6), 615-618.[2] Context: Provides comparative synthetic protocols for benzamide amidation and purification relevant to the 2-methyl analog. URL:[Link]

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Source: Infection and Drug Resistance, 2024. Context: Illustrates the broader utility of 5-bromo-amide scaffolds in antimicrobial research and Suzuki cross-coupling methodologies. URL:[Link]

-

PubChem Compound Summary for CID 20616770 (5-bromo-2-methylbenzamide). Source: National Center for Biotechnology Information (2025). Context: Verification of chemical structure, identifiers, and physicochemical properties.[2][3] URL:[Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-N-ethyl-2-methylbenzamide

Executive Summary

This technical guide details the optimized protocols for utilizing 5-bromo-N-ethyl-2-methylbenzamide (CAS: Variable/Generic Scaffold) as an electrophile in Suzuki-Miyaura cross-coupling reactions.

While aryl bromides are standard substrates for Palladium-catalyzed coupling, this specific scaffold presents a unique combination of electronic activation and functional group sensitivity. The presence of the secondary amide (

This document provides two validated protocols:

-

Method A (The Workhorse): A robust, cost-effective protocol for standard boronic acids.

-

Method B (High-Performance): A rapid, high-turnover protocol for sterically demanding or unstable boronic acids.

Chemical Profile & Substrate Analysis

Before initiating synthesis, understanding the physicochemical properties of the starting material is critical for solvent selection and workup design.

| Property | Value / Characteristic | Implication for Protocol |

| Molecular Formula | -- | |

| Molecular Weight | ~242.11 g/mol | Standard stoichiometry calculations. |

| Electrophile | Aryl Bromide (C5 position) | Good Reactivity. The Br is meta to the amide (EWG) and para to the methyl (weak EDG). The net effect is a sufficiently electron-deficient arene, facilitating Oxidative Addition. |

| Sterics | C5 is unhindered | The ortho-methyl group is distal to the reaction site (C5). It does not hinder the catalyst approach. |

| Functionality | Secondary Amide ( | Acidic Proton ( |

| Solubility | Moderate Lipophilicity | Soluble in Dioxane, THF, DMF, DMSO. Limited solubility in pure Toluene or Water. |

Mechanistic Strategy

The reaction follows the standard Suzuki-Miyaura catalytic cycle: Oxidative Addition

Critical Control Points:

-

Oxidative Addition: The C5-Br bond is the initiation point. Because the ring is moderately activated, standard Pd(0) sources are sufficient.

-

Transmetallation: This is often the rate-determining step. The use of a base is required to activate the boronic acid (forming the boronate species).[1]

-

Risk:[2] If the base is too strong, it deprotonates the amide nitrogen.

-

Solution: Use Potassium Carbonate (

) or Potassium Phosphate (

-

Visualization: Reaction Pathway

The following diagram illustrates the specific catalytic cycle for this benzamide substrate.

Caption: The catalytic cycle highlights the Oxidative Addition of the benzamide substrate followed by Base-mediated Transmetallation.

Experimental Protocols

Method A: The "Workhorse" Protocol (Standard)

Recommended for: Initial screening, stable boronic acids, scale-up.

Reagents:

-

Substrate: 5-bromo-N-ethyl-2-methylbenzamide (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst:

(3 – 5 mol%)-

Why: This ferrocenyl ligand is extremely robust, air-stable, and resists dechelation.

-

-

Base:

(2.0 – 3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Charge: To a reaction vial equipped with a stir bar, add the Benzamide (1.0 eq), Boronic Acid (1.2 eq), and

(2.5 eq). -

Solvent: Add 1,4-Dioxane and Water. (Concentration: ~0.1 M with respect to the bromide).

-

Degas: Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.

-

Catalyst: Add

(0.05 eq) quickly under inert flow. Cap the vial immediately. -

Reaction: Heat to 80–90 °C for 4–12 hours.

-

Monitor: Check via LCMS or TLC. Look for the disappearance of the bromide (MW ~242).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.

Method B: High-Efficiency Protocol (Challenging Substrates)

Recommended for: Sterically hindered boronic acids, heteroaryl boronic acids, or rapid synthesis.

Reagents:

-

Catalyst: XPhos Pd G2 or G3 (2 – 3 mol%)

-

Why: Buchwald precatalysts generate highly active monoligated Pd(0) species, excellent for difficult transmetallations.

-

-

Base:

(2.0 equiv, usually 0.5 M aqueous solution) -

Solvent: THF / Water (10:1)

Procedure:

-

Charge: Combine Benzamide, Boronic Acid, and XPhos Pd G2 in the vial.

-

Seal & Purge: Seal the vial and purge with inert gas (vac/fill cycles).

-

Liquid Addition: Inject degassed THF followed by the degassed aqueous

solution via syringe. -

Reaction: Heat to 60 °C (often complete in < 2 hours).

-

Note: XPhos is very active; lower temperatures prevent protodeboronation of the coupling partner.

-

Workflow Visualization

The following flowchart outlines the decision-making process for synthesis and purification.

Caption: Operational workflow for selecting the optimal coupling method based on the boronic acid partner.

Troubleshooting & Self-Validation

Use this table to diagnose issues. The protocol is "self-validating" if you perform the checks in the "Validation Step" column.

| Observation | Probable Cause | Corrective Action | Validation Step |

| No Reaction (SM remains) | Catalyst inactive or | Degas solvents more thoroughly. Switch to XPhos Pd G2. | The reaction mixture should turn black (Pd precipitation) only after completion, not immediately upon heating. |

| Protodeboronation (Ar-H formed) | Reaction temp too high or Boronic acid unstable. | Lower temp to 60°C. Use Method B. Add Boronic acid in excess (1.5 - 2.0 eq). | Check LCMS for mass of Boronic Acid minus |

| Homocoupling (Ar-Ar) | Oxygen presence. | Rigorous exclusion of air. | Check LCMS for dimer mass ( |

| Low Solubility | Amide aggregation. | Add cosolvent (DMF or n-Butanol). | Solution should be clear or a fine suspension at reaction temperature. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

-

PubChem. (n.d.). 5-bromo-N-ethyl-2-methylbenzamide (Compound Summary). National Library of Medicine.

Sources

Application Notes and Protocols for Scalable Production of 5-bromo-N-ethyl-2-methylbenzamide

Introduction

5-bromo-N-ethyl-2-methylbenzamide is a substituted benzamide that serves as a crucial building block in the synthesis of various pharmacologically active compounds and other functional materials. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the N-ethyl-2-methylbenzamide core is a feature in several biologically active molecules. As demand for such intermediates grows, the need for robust, scalable, and economically viable production methods becomes paramount.

This guide provides detailed protocols and expert insights into two primary scalable synthetic routes for 5-bromo-N-ethyl-2-methylbenzamide, designed for researchers, scientists, and professionals in drug development and process chemistry. The methodologies discussed are selected for their suitability for large-scale production, considering factors such as reagent cost, reaction efficiency, operational safety, and product purity.

Synthetic Strategies: A Comparative Overview

Two principal pathways are presented for the scalable synthesis of 5-bromo-N-ethyl-2-methylbenzamide, starting from the readily available 5-bromo-2-methylbenzoic acid.

-

The Acid Chloride Route: This is a classic and highly reliable two-step method. It involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which is then reacted with ethylamine. This approach is often favored in industrial settings due to the high reactivity of the acid chloride intermediate, which typically leads to rapid and complete reactions.[1]

-

The Direct Amide Coupling Route: This one-pot method utilizes a coupling reagent to directly facilitate the formation of the amide bond between the carboxylic acid and ethylamine. While potentially more expensive due to the cost of the coupling reagent, this route can offer advantages in terms of process simplification and milder reaction conditions. A variety of coupling reagents are available for large-scale applications.[2][3]

The choice between these routes will depend on factors such as the desired scale, cost constraints, and available equipment.

Workflow Overview

Caption: General workflow for the synthesis of 5-bromo-N-ethyl-2-methylbenzamide.

Protocol 1: The Acid Chloride Route

This two-step method is robust and generally high-yielding, making it highly suitable for large-scale production. The initial conversion of 5-bromo-2-methylbenzoic acid to 5-bromo-2-methylbenzoyl chloride is a key step that activates the carbonyl group for subsequent amidation.

Reaction Scheme

Caption: Synthesis of 5-bromo-N-ethyl-2-methylbenzamide via the acid chloride intermediate.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) |

| 5-Bromo-2-methylbenzoic acid | 79669-49-1 | 215.04 |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |

| Ethylamine (solution) | 75-04-7 | 45.08 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 |

| Hydrochloric acid (HCl), 1M aq. | 7647-01-0 | 36.46 |

| Sodium bicarbonate (NaHCO₃), sat. aq. | 144-55-8 | 84.01 |

| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |

Step-by-Step Protocol

Step 1: Synthesis of 5-Bromo-2-methylbenzoyl chloride

-

Reaction Setup: In a properly ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gases), and a dropping funnel.

-

Charging Reactants: Charge the flask with 5-bromo-2-methylbenzoic acid (215.0 g, 1.0 mol) and dichloromethane (DCM, 1 L).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, 2 mL).

-

Reagent Addition: Slowly add thionyl chloride (142.8 g, 87.6 mL, 1.2 mol) dropwise from the dropping funnel over 30 minutes. The addition is exothermic, and gas evolution will be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 40°C) and maintain for 2-4 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-bromo-2-methylbenzoyl chloride is a yellow to brown oil or solid and is typically used in the next step without further purification.[4][5]

Expert Insight: Thionyl chloride is a cost-effective choice for large-scale acid chloride formation.[1] The use of a catalytic amount of DMF accelerates the reaction via the formation of the Vilsmeier reagent in situ. It is crucial to perform this step in a well-ventilated area and use a scrubber, as both HCl and SO₂ are toxic and corrosive gases.

Step 2: Synthesis of 5-bromo-N-ethyl-2-methylbenzamide

-

Reaction Setup: In a separate 3 L multi-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the crude 5-bromo-2-methylbenzoyl chloride from Step 1 in DCM (1 L).

-

Cooling: Cool the solution to 0-5°C using an ice bath.

-

Amine Addition: In a separate beaker, prepare a solution of ethylamine (70% in water, 80.5 g, ~1.75 mol) and triethylamine (151.8 g, 209 mL, 1.5 mol) in DCM (200 mL). Add this solution dropwise to the cooled acid chloride solution, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours until the reaction is complete (monitor by TLC or LC-MS).

-

Quenching and Work-up:

-

Carefully pour the reaction mixture into 1 L of water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (1 x 500 mL), and brine (1 x 500 mL).[6]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 5-bromo-N-ethyl-2-methylbenzamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to afford a white to off-white solid.

Expert Insight: Triethylamine is used as a base to scavenge the HCl generated during the acylation reaction.[6] Maintaining a low temperature during the addition of the amine is critical to control the exothermic reaction and minimize side product formation. The aqueous washes are essential to remove unreacted starting materials, salts, and other water-soluble impurities.

Expected Results

| Parameter | Value |

| Starting Material Scale | 1.0 mol (215.0 g) |

| Expected Yield | 80-90% (overall) |

| Purity (after recryst.) | >98% (by HPLC) |

| Appearance | White to off-white solid |

Protocol 2: The Direct Amide Coupling Route

This method avoids the isolation of the highly reactive and corrosive acid chloride intermediate by forming the amide bond directly from the carboxylic acid and amine in a single step, facilitated by a coupling reagent. This can lead to a more streamlined process.

Reaction Scheme

Caption: One-pot synthesis of 5-bromo-N-ethyl-2-methylbenzamide using a direct coupling agent.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) |

| 5-Bromo-2-methylbenzoic acid | 79669-49-1 | 215.04 |

| Ethylamine hydrochloride | 557-66-4 | 81.54 |

| n-Propanephosphonic acid anhydride (T3P®) | 68957-94-8 | 318.18 (for cyclic trimer) |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 |

| Sodium hydroxide (NaOH), 1M aq. | 1310-73-2 | 40.00 |

| Other reagents as in Protocol 1 | - | - |

Step-by-Step Protocol

-

Reaction Setup: Equip a 3 L multi-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Charging Reactants: Charge the flask with 5-bromo-2-methylbenzoic acid (215.0 g, 1.0 mol), ethylamine hydrochloride (97.8 g, 1.2 mol), and ethyl acetate (1.5 L).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (387.7 g, 523 mL, 3.0 mol) to the suspension. Stir for 15 minutes at room temperature.

-

Coupling Reagent Addition: Slowly add T3P® (50% solution in ethyl acetate, 763.6 g, 1.2 mol) dropwise over 1 hour, maintaining the internal temperature between 20-30°C. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quenching and Work-up:

-

Carefully add 1 M NaOH solution (1 L) to the reaction mixture and stir for 15 minutes.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (1 x 500 mL), and brine (1 x 500 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate.

Expert Insight: T3P® is an excellent coupling reagent for large-scale synthesis due to its high reactivity and the fact that its byproducts are water-soluble and easily removed during work-up.[1] Using ethylamine hydrochloride and an additional equivalent of base is often more practical on a large scale than handling volatile ethylamine gas or concentrated aqueous solutions. DIPEA is a non-nucleophilic base suitable for this purpose.

Expected Results

| Parameter | Value |

| Starting Material Scale | 1.0 mol (215.0 g) |

| Expected Yield | 85-95% |

| Purity (after recryst.) | >98% (by HPLC) |

| Appearance | White to off-white solid |

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link][1][2]

-

ACS Publications. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development. [Link][2]

-

Vertex AI Search. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [3]

-

BenchChem. (2025). A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insigh. [6]

-

BenchChem. (2025). dealing with byproduct formation in benzamide synthesis. [4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Bromo-2-methylbenzoic acid | C8H7BrO2 | CID 346004 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

purification strategies for removing byproducts from 5-bromo-N-ethyl-2-methylbenzamide

Ticket ID: PUR-5Br-NEMB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering purity issues with 5-bromo-N-ethyl-2-methylbenzamide . Based on the structural properties—a lipophilic aryl bromide core with a polar amide tether—the most persistent byproducts are likely the unreacted parent acid (5-bromo-2-methylbenzoic acid ), traces of the coupling reagent (e.g., thionyl chloride residues or urea derivatives), and oxidative color impurities.

This guide moves beyond generic advice, providing a self-validating purification workflow designed to exploit the specific pKa and solubility differences between your product and its contaminants.

Module 1: The Chemical Workup (First Line of Defense)

Objective: Remove unreacted starting materials using pH-switchable solubility.

The most common contaminant is the starting carboxylic acid. Since your product is a neutral amide, we can wash away impurities by manipulating the aqueous pH.

The Protocol

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Why: These solvents dissolve the amide well but are immiscible with water.

-

-

Acid Wash (Removal of Ethylamine): Wash the organic layer with 1M HCl (2x).

-

Base Wash (Removal of Benzoic Acid): Wash the organic layer with Saturated NaHCO₃ or 1M NaOH (2x).

-

Brine Wash & Dry: Wash with saturated NaCl (brine) to remove trapped water, then dry over anhydrous

.

Visual Workflow: Extraction Logic

Figure 1: Sequential extraction logic to isolate neutral amide from acidic and basic impurities.

Module 2: Recrystallization (High-Purity Finish)

Objective: Remove non-ionic impurities and trace colors.

N-alkyl benzamides often suffer from "oiling out" (separating as a liquid rather than a solid) during recrystallization. The 5-bromo and 2-methyl substituents add lipophilicity, increasing this risk.

Solvent Selection Matrix

| Solvent System | Polarity | Suitability | Notes |

| Ethanol / Water | High | Recommended | Dissolve in hot EtOH, add water until turbid. Cool slowly. |

| EtOAc / Hexane | Medium | Good | Good for removing non-polar byproducts. |

| Toluene | Low | Specific | Excellent for removing color; requires higher temps. |

| Acetone | High | Poor | Often leads to oiling out for this specific class. |

Troubleshooting: "Oiling Out"

If your product forms a gummy oil at the bottom of the flask instead of crystals:

-

Reheat to dissolve the oil.

-

Add Seed Crystal: Add a tiny speck of pure solid (if available) or scratch the glass wall with a rod.

-

Slower Cooling: Wrap the flask in a towel to slow the temperature drop.

-

Trituration: If it oils out upon evaporation, add cold Hexane or Pentane and sonicate vigorously to induce solidification.

Module 3: Flash Chromatography (The "Nuclear" Option)

Objective: Separation when extraction and crystallization fail (e.g., removing regioisomers).

If you suspect the presence of 4-bromo or 6-bromo isomers (impurities from the starting material synthesis), chromatography is required.

-

Stationary Phase: Silica Gel (40-63 µm).

-

Mobile Phase: Hexane : Ethyl Acetate gradient.[5]

-

Start: 90:10 (Hex:EtOAc)

-

Ramp to: 70:30

-

-

Detection: UV at 254 nm (The benzamide chromophore is strong).

Expected Rf Values (approximate in 3:1 Hex:EtOAc):

-

Non-polar impurities: 0.8 - 0.9

-

5-bromo-N-ethyl-2-methylbenzamide:0.3 - 0.4

-

Polar byproducts: < 0.1

FAQ & Troubleshooting

Q: My product is colored (yellow/brown) but NMR looks pure.

-

A: This is likely trace oxidation of the aromatic ring or amine residues.

-

Fix: Perform a recrystallization with Activated Charcoal .[5] Dissolve the amide in hot ethanol, add a spatula tip of charcoal, filter while hot through Celite, then crystallize.

-

Q: I see a "ghost" peak in the NMR around 10-12 ppm.

-

A: This is the carboxylic acid proton.[4] Your base wash (Module 1) was insufficient. Redissolve in EtOAc and wash vigorously with 1M NaOH.

Q: The melting point is lower than the literature value (approx 100-110°C). [6]

-

A: This indicates solvent entrapment or impurities. Dry the solid in a vacuum oven at 40°C overnight. If the MP remains low, recrystallize from EtOAc/Hexane.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

-

BenchChem. "Purification of N-Isobutylbenzamide by Recrystallization."[7] BenchChem Protocols, 2025.[3][7][8] Link (General procedure for N-alkyl benzamide recrystallization).

-

Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic basis for acid/base extraction).[4]

-

PubChem. "5-bromo-2-methylbenzamide Compound Summary."[9] National Library of Medicine. Link (Structural data and physical properties of the parent scaffold).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. PubChemLite - 5-bromo-2-methylbenzamide (C8H8BrNO) [pubchemlite.lcsb.uni.lu]

thermal stability and degradation pathways of 5-bromo-N-ethyl-2-methylbenzamide

<

Welcome to the technical support center for 5-bromo-N-ethyl-2-methylbenzamide. As a novel or specialized chemical entity, comprehensive data on its thermal stability and degradation is not yet widely available. This guide is designed for researchers, scientists, and drug development professionals to establish a robust framework for characterizing its stability profile. Here, we provide not just protocols, but the scientific rationale behind them, empowering you to generate high-quality, reliable data for your research and development programs.

Frequently Asked Questions (FAQs)

Q1: Where do I begin when assessing the thermal stability of a new compound like 5-bromo-N-ethyl-2-methylbenzamide?

A1: The best starting point is a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3]

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of your sample as a function of temperature.[3][4] It will give you a clear indication of the temperature at which the compound begins to decompose (the onset temperature) and the mass loss associated with this decomposition.[1][2] This is your first critical data point for thermal stability.[5]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[6] It is invaluable for identifying the melting point, polymorphic transitions, and the enthalpy of decomposition. When used with TGA, DSC can help you distinguish between simple melting and decomposition that occurs at or near the melting point.[1]

These initial screening tests provide a foundational understanding of the compound's thermal behavior with minimal sample consumption.

Q2: My initial TGA/DSC results suggest the compound is stable at high temperatures. How do I investigate more subtle degradation pathways relevant to storage and shelf-life?

A2: This is where forced degradation studies (also known as stress testing) become essential.[7] These studies are mandated by regulatory bodies like the ICH and are designed to intentionally degrade the sample to identify potential degradation products and pathways.[8][9][10] The goal is to achieve a target degradation of 5-20%, as this provides enough degradants for analysis without destroying the sample.[8][9][11]

Key stress conditions to investigate include:

-

Acid/Base Hydrolysis: Evaluates susceptibility to pH-driven degradation.[8]

-

Oxidation: Assesses reactivity with oxidative species.[8]

-

Photolysis: Determines sensitivity to light exposure.[8][12][13][14][15]

-

Thermal Stress (in solution or solid state): Investigates degradation at elevated temperatures below the rapid decomposition point.[8][11]

Q3: What are the most likely degradation pathways for 5-bromo-N-ethyl-2-methylbenzamide?

A3: Based on its chemical structure—a substituted benzamide—we can predict several likely pathways:

-

Amide Bond Hydrolysis: This is one of the most common degradation routes for benzamides.[16][17][18] Under acidic or basic conditions, the amide bond can cleave to form 5-bromo-2-methylbenzoic acid and ethylamine .[16][17]

-

Hoffmann Degradation: In the presence of a reagent like bromine in a basic solution, amides can undergo rearrangement to form a primary amine with one less carbon atom, which in this case would be a complex reaction not typically seen in standard stability studies but is a known chemical transformation of amides.[19]

-

Degradation involving the Bromine Substituent: Aromatic bromides can be susceptible to photolytic cleavage or other radical reactions, potentially leading to debromination or the formation of other impurities.

These predicted pathways must be confirmed experimentally through forced degradation studies and subsequent structural elucidation of the resulting products.

Troubleshooting and Experimental Guides

Issue 1: No Degradation Observed in Forced Degradation Studies

Symptom: After subjecting the compound to mild stress conditions (e.g., 0.1N HCl at 40°C for 24 hours), HPLC analysis shows no new impurity peaks.

Causality & Solution: The compound may be highly stable, or the stress conditions are insufficient. Forced degradation studies should be systematic and escalate in severity until degradation is observed.

Troubleshooting Steps:

-

Increase Stressor Concentration: Move from 0.1N HCl/NaOH to 1N or even 5N solutions.

-

Increase Temperature: Incrementally raise the temperature from 40°C to 60°C, then to 80°C.[20] Reactions should be carried out for a defined period (e.g., up to 7 days), with samples taken at intermediate time points.[11]

-

Extend Exposure Time: If high temperatures are not feasible, extend the duration of the study.

-

Validate Analytical Method: Ensure your HPLC method has the sensitivity to detect impurities. Check that the detection wavelength is appropriate for both the parent compound and potential degradants, which may have different UV maxima.

Issue 2: HPLC Chromatogram Shows Multiple Unresolved Impurity Peaks

Symptom: The chromatogram after a stress study is complex, with co-eluting peaks or poor resolution, making quantification impossible.

Causality & Solution: The analytical method is not "stability-indicating." A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all its degradation products and process impurities.[21][22][23][24]

Troubleshooting Steps:

-

Optimize the Mobile Phase Gradient: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.

-

Screen Different Column Chemistries: If using a standard C18 column, try a different stationary phase, such as a Phenyl-Hexyl or a Cyano column, which offer different selectivity.[25]

-

Adjust Mobile Phase pH: The ionization state of your compound and its degradants can significantly impact retention. Adjusting the pH of the aqueous mobile phase can dramatically alter selectivity.

-

Modify Column Temperature: Changing the column temperature affects mobile phase viscosity and analyte-stationary phase interactions, which can improve peak shape and resolution.[22]

Issue 3: How to Identify Unknown Peaks in the Chromatogram?

Symptom: You have successfully separated several degradation products, but their identities are unknown.

Causality & Solution: Structural elucidation is required to identify degradation products and map the degradation pathways. This is crucial for regulatory submissions and for understanding the molecule's intrinsic stability.[7][26]

Workflow for Identification:

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The most powerful first step.[27] An MS detector coupled to your HPLC can provide the mass-to-charge ratio (m/z) of each impurity peak.[28] This allows you to determine the molecular weight of the degradants.

-

Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of an impurity, MS/MS provides structural information that can help piece together the molecule's identity.

-

Isolation and NMR: For definitive structural confirmation, the impurity may need to be isolated using preparative HPLC. The pure fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to fully elucidate the structure.[26]

Experimental Protocols & Data Presentation

Protocol 1: Initial Thermal Screening via TGA & DSC

-

Sample Preparation: Accurately weigh 3-5 mg of 5-bromo-N-ethyl-2-methylbenzamide into a standard aluminum TGA pan (for TGA) and a DSC pan (for DSC).

-

TGA Method:

-

Equilibrate the instrument at 30°C.

-

Ramp the temperature from 30°C to 400°C at a rate of 10°C/min.[1]

-

Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.

-

Record the mass loss as a function of temperature.

-

-

DSC Method:

-

Equilibrate the instrument at 30°C.

-

Ramp the temperature from 30°C to a temperature just below the decomposition onset found by TGA, at a rate of 10°C/min.

-

Use an inert nitrogen atmosphere.

-

Record the heat flow.

-

-

Data Analysis: From the TGA curve, determine the onset temperature of decomposition (Tonset). From the DSC curve, identify the melting point (Tm) and any other thermal events.

Protocol 2: Forced Degradation via Acid Hydrolysis

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).[11]

-

Stress Condition: Mix 1 mL of the stock solution with 1 mL of 1N HCl in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

-

Incubation: Place both vials in a controlled oven or water bath at 60°C.

-

Time Points: Withdraw aliquots at 0, 2, 8, 24, and 48 hours.

-

Quenching: Immediately neutralize the acidic aliquot with an equimolar amount of 1N NaOH to stop the reaction.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method.[28]

-

Data Presentation: Summarize the results in a table.

Table 1: Example Data from Forced Degradation (Acid Hydrolysis at 60°C)

| Time Point (hours) | % Assay of Parent Compound | % Area of Degradant 1 (RT = X.X min) | % Area of Degradant 2 (RT = Y.Y min) | Total Impurities (%) | Mass Balance (%) |

| 0 | 100.0 | ND | ND | 0.0 | 100.0 |

| 2 | 98.5 | 1.2 | ND | 1.2 | 99.7 |

| 8 | 94.2 | 4.9 | 0.5 | 5.4 | 99.6 |

| 24 | 88.1 | 10.2 | 1.1 | 11.3 | 99.4 |

| 48 | 81.5 | 15.8 | 1.9 | 17.7 | 99.2 |

| (ND = Not Detected; RT = Retention Time) |

Visualizing Pathways and Workflows

A clear workflow is critical for a systematic investigation. The following diagram outlines the overall process from initial characterization to pathway elucidation.

Caption: Overall workflow for stability characterization.

Based on known benzamide chemistry, a hypothetical degradation map can be proposed to guide the identification of unknown peaks.

Caption: Hypothetical degradation pathways for the compound.

References

- Allen, A. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications.

- K., Dong, M. W., & Wang, X. (2026, February 5). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- ResolveMass Laboratories Inc. (2025, November 5).

- ResolveMass Laboratories Inc. (2025, December 29). What is TGA Analysis?

- MRC- Laboratory Equipment. (n.d.). THERMOGRAVIMETRIC ANALYSIS (TGA)

- Academia.edu. (n.d.).

- LibreTexts. (n.d.). 11.10 Chemistry of Amides.

- Coriolis Pharma. (n.d.). Differential Scanning Calorimetry.

- International Research Journal of Pharmacy and Medical Sciences. (n.d.).

- International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.

- ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis.

- Q-Lab. (n.d.). Understanding ICH Photostability Testing.

- Chemistry Steps. (2020, February 26).

- The Royal Society of Chemistry. (2024, May 1).

- Wang, W., et al. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.

- Jordi Labs. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

- YouTube. (2019, January 15). mechanism of amide hydrolysis.

- American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC).

- Nanalysis. (n.d.).

- ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.

- Pharmaguideline. (n.d.).

- East, A. L. L. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina.

- BioProcess International. (n.d.).

- YouTube. (2025, September 20).

- Wikipedia. (n.d.). Thermogravimetric analysis.

- BioPharmaSpec. (n.d.).

- NEWARE. (2024, November 25). The Principle and Application of Thermogravimetric (TG) Analysis.

- European Medicines Agency. (1998, January). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Kendre, K., et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. IJPPR.

- European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.

- ResearchGate. (2013, November 21). (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.

- AMSbiopharma. (2025, December 11).

- Lab Manager. (n.d.).

- Hypha Discovery. (n.d.).

- Long, H., & Pivovar, B. (n.d.). Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study.

- Slideshare. (n.d.).

- ResearchGate. (2023, July 15). (PDF)

- TA Instruments. (2024, July 23).

- Fauske & Associates. (n.d.). Thermal Stability Testing & Analysis | Fast 7-Day Turnaround.

- ResolveMass Laboratories Inc. (2025, December 18). Thermal Stability Testing: Ensuring Safe Chemical Use.

- Eawag. (2009, February 17).

- NCERT. (n.d.). Amines.

- BenchChem. (n.d.). A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. mrclab.com [mrclab.com]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. The Principle and Application of Thermogravimetric (TG) Analysis [neware.net]

- 5. Thermal Stability Testing for Pharmaceuticals and Advanced Materials | Lab Manager [labmanager.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Detection identification characterization of degraded products | PPTX [slideshare.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. youtube.com [youtube.com]

- 10. biopharmaspec.com [biopharmaspec.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. database.ich.org [database.ich.org]

- 13. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 16. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 17. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 18. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 19. ncert.nic.in [ncert.nic.in]

- 20. ema.europa.eu [ema.europa.eu]

- 21. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

- 22. irjpms.com [irjpms.com]

- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 24. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 25. How to Develop Stability Indicating HPLC Methods [rsc.org]

- 26. hyphadiscovery.com [hyphadiscovery.com]

- 27. sepscience.com [sepscience.com]

- 28. chromatographyonline.com [chromatographyonline.com]

Validation & Comparative

Navigating the Structural Landscape of Substituted Benzamides: A Comparative Guide to 5-bromo-N-ethyl-2-methylbenzamide

An In-Depth Analysis for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry and drug design, a deep understanding of a molecule's three-dimensional structure is paramount. It is this spatial arrangement of atoms that dictates how a compound interacts with its biological target, influencing its efficacy, selectivity, and pharmacokinetic properties. X-ray crystallography remains the gold standard for elucidating these precise atomic coordinates, providing an unparalleled level of detail.

This guide delves into the structural characteristics of 5-bromo-N-ethyl-2-methylbenzamide, a compound of interest in synthetic and medicinal chemistry. While a definitive crystal structure for this exact molecule is not publicly available at the time of this writing, we can construct a robust comparative analysis. By examining the crystal structures of closely related analogs, we can infer and discuss the likely conformational preferences, intermolecular interactions, and the influence of its specific substituents. This approach not only provides valuable predictive insights but also highlights the subtle yet significant interplay of electronic and steric effects in molecular architecture.

The Architectural Blueprint: Deconstructing 5-bromo-N-ethyl-2-methylbenzamide

The molecule 5-bromo-N-ethyl-2-methylbenzamide is a tertiary amide featuring a substituted benzene ring. The core components that will dictate its structure are the N-ethyl-2-methylbenzamide backbone and the bromine substituent. The interplay between the amide plane, the aromatic ring, and the ethyl group will define its overall conformation.

A hypothetical representation of the molecular structure is presented below:

Caption: Molecular graph of 5-bromo-N-ethyl-2-methylbenzamide.

A Comparative Crystallographic Analysis

To understand the likely solid-state conformation of our target molecule, we will draw comparisons with structurally similar compounds for which crystal structure data is available. Key parameters for comparison include the torsion angle between the aromatic ring and the amide group, the planarity of the amide bond, and the nature of intermolecular interactions such as hydrogen bonding and halogen bonding.

| Feature | 5-bromo-N-ethyl-2-methylbenzamide (Predicted) | Related Compound 1: N-ethyl-2-methylbenzamide[1] | Related Compound 2: Benzyl N′-[(E)-5-bromo-2-hydroxybenzylidene]hydrazinecarboxylate[2] | Related Compound 3: (E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamide[3] |

| Ring-Amide Torsion Angle | Expected to be non-planar due to steric hindrance from the ortho-methyl group. | Likely non-planar to minimize steric clash between the ortho-methyl group and the amide moiety. | The molecule is nearly planar, but this is a different amide linkage (hydrazone).[2] | The benzamide group is twisted relative to the phenyl ring. |

| Amide Bond Geometry | Expected to be planar (sp2 hybridization of N and C=O). | Planar amide bond is a standard feature. | Planar amide-like hydrazone linkage.[2] | Planar amide bond. |

| Key Intermolecular Interactions | C-H...O hydrogen bonds, Br...O or Br...Br halogen bonds, and π-π stacking. | C-H...O hydrogen bonds and van der Waals interactions. | Strong intramolecular O-H...N hydrogen bond. Intermolecular N-H...O and C-H...O hydrogen bonds.[2] | N-H...O and O-H...N hydrogen bonds forming dimers. |

| Influence of Bromine | The bulky and electronegative bromine atom will influence crystal packing through halogen bonding and dipole-dipole interactions. | N/A | The bromine atom participates in intermolecular contacts.[2] | The bromine atom is involved in Br...π interactions. |

| Influence of N-ethyl Group | The ethyl group's conformation (e.g., gauche vs. anti) will affect crystal packing and can be a source of conformational polymorphism. | The ethyl group provides a site for van der Waals interactions. | N/A (benzyl group instead). | N/A |

| Influence of ortho-methyl Group | The primary determinant of the non-planar conformation between the aromatic ring and the amide group. | The ortho-methyl group sterically hinders coplanarity. | N/A (ortho-hydroxyl group). | N/A |

Causality Behind Experimental Choices: The Path to a Crystal Structure

The successful determination of a crystal structure is a multi-step process, with each stage presenting its own set of challenges and requiring informed decisions. The general workflow is outlined below.

Caption: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: Synthesis and Crystallization

Synthesis of 5-bromo-N-ethyl-2-methylbenzamide:

A common method for the synthesis of such tertiary amides is the reaction of an acid chloride with a secondary amine.

-

Preparation of 5-bromo-2-methylbenzoyl chloride: 5-bromo-2-methylbenzoic acid would be refluxed with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an anhydrous solvent (e.g., dichloromethane or toluene) to yield the acid chloride. The excess chlorinating agent and solvent are typically removed under reduced pressure.

-

Amidation: The crude 5-bromo-2-methylbenzoyl chloride is dissolved in an anhydrous aprotic solvent. To this solution, an excess of ethylamine is added slowly at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction. A base, such as triethylamine or pyridine, is often included to scavenge the HCl byproduct.

-

Workup and Purification: The reaction mixture is washed with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.

Crystallization:

The goal is to slowly grow single crystals of sufficient size and quality for X-ray diffraction.

-

Solvent Selection: A range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, acetone, dichloromethane) would be screened. The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble at an elevated temperature.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial to allow the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to supersaturation and crystal growth.

-

Slow Cooling: A saturated solution is prepared at a higher temperature and then allowed to cool slowly to room temperature or below.

-

Concluding Remarks

While the definitive crystal structure of 5-bromo-N-ethyl-2-methylbenzamide remains to be determined, a comparative analysis with structurally related compounds provides a strong foundation for predicting its molecular conformation and packing in the solid state. The presence of the ortho-methyl group is expected to induce a non-planar arrangement between the aromatic ring and the amide moiety, a feature that can significantly impact its interaction with biological macromolecules. Furthermore, the bromine substituent offers a potential handle for halogen bonding, which is increasingly recognized as a crucial interaction in drug-receptor binding. The experimental protocols outlined provide a clear pathway for obtaining the empirical data needed to validate these predictions and to fully unlock the structural insights that will guide future drug development efforts.

References

-

ResearchGate. Crystal structure of (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate. Available at: [Link]

-

Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Syntheses and crystal structures of benzyl N′-[(E)-2-hydroxybenzylidene]hydrazinecarboxylate and benzyl N′-[(E)-5-bromo-2-hydroxybenzylidene]hydrazinecarboxylate. PubMed Central. Available at: [Link]

-

Jiang, W., et al. (2022). The crystal structure of (E)-2-((5-bromo-2-hydroxybenzylidene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one, C33H31BrN4O3. Zeitschrift für Kristallographie - New Crystal Structures, 237(6), 1197–1199. Available at: [Link]

-

PubChem. 5-bromo-N-ethyl-2-methoxy-N-phenylbenzamide. Available at: [Link]

-

ResearchGate. Crystal structure of (E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamide, C15H13BrN2O2. Available at: [Link]

-

PubChem. Benzamide, 5-bromo-N-ethyl-2-hydroxy-3-methyl-. Available at: [Link]

-

PubChem. Benzamide, 4-bromo-N-ethyl-N-methyl-. Available at: [Link]

-

PubChem. 5-bromo-N-ethyl-N,2-dimethylbenzamide. Available at: [Link]

-

PubChem. N-ethyl-2-methylbenzamide. Available at: [Link]

-

PubChem. N-Ethyl-N-methyl-benzamide. Available at: [Link]

-

PubChem. 2-Bromo-5-iodo-N-methylbenzamide. Available at: [Link]

-

PubChem. 2-Bromo-n-ethylpropanamide. Available at: [Link]

Sources

- 1. N-ethyl-2-methylbenzamide | C10H13NO | CID 4060517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Syntheses and crystal structures of benzyl N′-[(E)-2-hydroxybenzylidene]hydrazinecarboxylate and benzyl N′-[(E)-5-bromo-2-hydroxybenzylidene]hydrazinecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Assessment: Elemental Analysis vs. Orthogonal Methods for 5-bromo-N-ethyl-2-methylbenzamide Purity Confirmation

Executive Summary & Core Directive

This guide provides a technical framework for confirming the identity and bulk purity of 5-bromo-N-ethyl-2-methylbenzamide (

This document objectively compares EA against qNMR and HRMS, providing a self-validating protocol for researchers synthesizing this scaffold for pharmaceutical applications.

Theoretical Framework: The Target Molecule

Before analysis, the theoretical composition must be established. 5-bromo-N-ethyl-2-methylbenzamide is a halogenated benzamide derivative often used as a pharmacophore scaffold.

Molecular Formula:

Table 1: Theoretical Composition (Calculated)

| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |

| Carbon (C) | 10 | 12.011 | 120.11 | 49.61% |

| Hydrogen (H) | 12 | 1.008 | 12.10 | 5.00% |

| Nitrogen (N) | 1 | 14.007 | 14.01 | 5.79% |

| Bromine (Br) | 1 | 79.904 | 79.90 | 33.00% |

| Oxygen (O) | 1 | 15.999 | 16.00 | 6.61% |

Critical Insight: The high bromine content (33%) presents a specific challenge for combustion analysis. Standard combustion tubes may degrade rapidly or produce interference without specific halogen-scrubbing reagents (e.g., silver wool).

Method A: Elemental Analysis (Combustion) – The Gold Standard

The "±0.4% Rule"

For a compound to be deemed "analytically pure" by ACS standards, the Found values must fall within ±0.4% of the Theoretical values. This confirms not just the structure, but the absence of significant solvent traps, inorganic salts, or moisture.

Experimental Protocol: Automated CHN Analysis

Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

Step-by-Step Methodology:

-

Sample Prep: Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

-

Weighing: Weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg). Note: Fold the tin capsule tightly to exclude atmospheric nitrogen.

-

Combustion:

-

Furnace Temp: 950°C (Dynamic Flash Combustion).

-

Oxidation: Oxygen injection triggers violent combustion.

-

-

Halogen Management (The Senior Scientist's Edge):

-

Since the molecule contains Bromine , the reduction tube must contain a layer of Silver Wool or Silver Tungstate .

-

Mechanism:

. This prevents bromine gas from interfering with the Thermal Conductivity Detector (TCD) or being misread as water/nitrogen.

-

-

Detection: Gases (

) are separated via GC column and detected by TCD.

Data Interpretation: Pass/Fail Scenarios

Table 2: Representative Results for 5-bromo-N-ethyl-2-methylbenzamide

| Scenario | %C (Theo: 49.61) | %H (Theo: 5.00) | %N (Theo: 5.79) | Status | Diagnosis |

| Sample A | 49.55 | 5.02 | 5.75 | PASS | High purity (>99.5%). |

| Sample B | 48.10 | 4.85 | 5.60 | FAIL | Low C. Likely inorganic contamination (salt) or silica gel residue. |

| Sample C | 47.90 | 5.20 | 5.55 | FAIL | Low C, High H. Typical of trapped solvent (e.g., Water or Ethyl Acetate). |

Orthogonal Comparisons: EA vs. NMR vs. HRMS

While EA is the standard for bulk purity, it is non-specific. It must be paired with orthogonal methods.

Quantitative NMR (qNMR)

Method: Dissolve ~10 mg sample + ~5 mg Internal Standard (e.g., Maleic Acid, 99.99% trace pure) in

-

Advantage: Specificity. Can identify which impurity is present (e.g., identifying the ethyl acetate peak at

2.05 ppm). -

Disadvantage: Does not detect inorganic impurities (e.g., Sodium Bromide byproduct from synthesis) which are invisible in proton NMR.

High-Res Mass Spectrometry (HRMS)

Method: ESI-TOF (Electrospray Ionization - Time of Flight).

-

Result: Observed

. -

Advantage: Confirms the molecular formula and the presence of the Bromine isotope pattern (

). -

Disadvantage: Qualitative only. A sample can be 80% pure and still give a perfect HRMS match.

Comparative Summary

| Feature | Elemental Analysis (CHN) | qNMR | HRMS |

| Primary Utility | Bulk Purity & Stoichiometry | Purity & Impurity ID | Molecular Formula Confirmation |

| Sample Requirement | 2–3 mg (Destructive) | 10–20 mg (Recoverable) | <1 mg (Destructive) |

| Blind Spot | Cannot identify what the impurity is. | Inorganic salts (invisible). | Bulk purity (insensitive). |

| Bromine Handling | Requires Ag scrubbing. | No interference. | Confirmed via Isotope Pattern. |

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for confirming the product.

Caption: Figure 1. Integrated analytical workflow for benzamide derivative confirmation. Note the feedback loops for specific failure modes (solvent vs. inorganic).

Case Study: Troubleshooting "Wet" Results

A common issue with N-ethyl benzamides is the trapping of atmospheric moisture or recrystallization solvents due to hydrogen bonding at the amide moiety.

Scenario: A researcher obtains the following EA data:

-

Found: C: 48.20%, H: 5.15%, N: 5.60%

-

Theoretical: C: 49.61%, H: 5.00%, N: 5.79%

Analysis:

-

Carbon is low (

-1.41%). -

Hydrogen is high (

+0.15%). -

Nitrogen is low (

-0.19%).

Calculation for Solvated Species:

If we hypothesize 0.25 moles of

-

New MW:

-

New %C:

(Closer, but still off).

If we hypothesize 0.1 moles of Ethyl Acetate (recrystallization solvent):

-

New MW:

-

New %C:

(Higher C).

Conclusion: The "Low C, High H" pattern strongly suggests water retention or inorganic contamination (which lowers %C without adding C). The researcher should perform a Karl Fischer titration or dry the sample at 80°C over

References

-

Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

-

Thompson, M. (2008). CHN Analysis: The Gold Standard for Purity? Royal Society of Chemistry, Analytical Methods Committee. [Link]

-

PubChem. (2023). Compound Summary: Benzamide, 5-bromo-2-methyl-. National Library of Medicine. [Link] (General reference for scaffold properties).

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.